2-Amino-3-bromo-5-methylbenzoic acid
Overview
Description
“2-Amino-3-bromo-5-methylbenzoic acid” is a chemical compound with the molecular formula C8H8BrNO2 . It is a white to pale brown powder and is used in laboratory chemicals and for the synthesis of substances .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1cc(Br)c(N)c(c1)C(O)=O
. The InChI key for this compound is LCMZECCEEOQWLQ-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
The compound is a solid at 20 degrees Celsius . It has a molecular weight of 230.06 g/mol . The compound has a melting point of 206 °C . It has a density of 1.7±0.1 g/cm3, a boiling point of 350.2±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .Scientific Research Applications
Synthesis of Chloranthraniliprole : Zheng Jian-hong (2012) described the synthesis of 2-Amino-3-methylbenzoic acid, which was further processed to synthesize Chloranthraniliprole, a pesticide used in agriculture. This shows the compound's relevance in the synthesis of agriculturally important chemicals (Zheng Jian-hong, 2012).
Key Intermediate in Anti-Cancer Drugs : Cao Sheng-li (2004) noted the importance of Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, synthesized from 2-amino-5-methylbenzoic acid, as a key intermediate for anti-cancer drugs that inhibit thymidylate synthase. This indicates the compound's potential in medicinal chemistry and drug development (Cao Sheng-li, 2004).
Pharmacologically Active Benzo[b]thiophen Derivatives : Research by N. Chapman, K. Clarke, B. Gore, K. Sharma (1971) involved the conversion of Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into various derivatives, highlighting the compound's role in developing pharmacologically active substances (N. Chapman et al., 1971).
Molecular and Vibrational Analysis : The study by N. Balamurugan et al. (2015) on 2-amino-5-bromobenzoic acid methyl ester focused on its molecular structure, vibrational spectra, and polarizability, indicating the compound's importance in material science and spectroscopy research (N. Balamurugan et al., 2015).
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 . It is harmful if swallowed and may cause an allergic skin reaction . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves, and washing contaminated clothing before reuse .
properties
IUPAC Name |
2-amino-3-bromo-5-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)7(10)6(9)3-4/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMZECCEEOQWLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379016 | |
Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13091-43-5 | |
Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-3-bromo-5-methylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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